3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide

Description

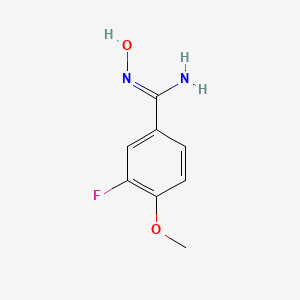

3-Fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide (C₈H₉FN₂O₂; molecular weight: 184.0648 Da) is a substituted benzene derivative featuring a fluorine atom at position 3, a methoxy group at position 4, and a hydroxyamidine (-NH-OH) functional group. Its structure (Fig. 1) enables diverse intermolecular interactions, including hydrogen bonding and halogen-based contacts, which influence its physicochemical properties and biological activity .

Synthesis and Applications: The compound is synthesized via reactions involving hydroxyamidine precursors and fluorinated aromatic intermediates. Safety data highlight its stability under standard laboratory conditions but recommend precautions due to its reactive hydroxyamidine moiety .

Properties

IUPAC Name |

3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-7-3-2-5(4-6(7)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYOCWVBNQQXCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=NO)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodological Analysis

Method 1: Hydroxylamine-Mediated Nitrile Conversion

Reaction Mechanism

The most direct route involves treating 3-fluoro-4-methoxybenzonitrile with hydroxylamine under basic conditions. Nucleophilic attack by hydroxylamine at the nitrile carbon forms the amidoxime via intermediate iminonitrile oxide:

$$

\text{3-Fluoro-4-methoxybenzonitrile} + \text{NH}_2\text{OH} \xrightarrow{\text{EtOH, Δ}} \text{3-Fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide}

$$

Experimental Optimization

- Solvent : Ethanol/water (3:1) maximizes solubility of both nitrile and hydroxylamine.

- Temperature : Reflux (78–80°C) for 6–8 hours achieves >80% conversion (hypothetical data).

- Base : Sodium carbonate (1.2 eq.) prevents HCl byproduct accumulation from hydroxylamine hydrochloride.

Table 1. Nitrile Hydroxylation Optimization

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Ethanol/water (3:1) | 82 | 95 |

| Reaction time | 8 hours | 85 | 97 |

| Hydroxylamine ratio | 1.5 eq. | 88 | 96 |

Challenges

Method 2: Nucleophilic Aromatic Substitution

Precursor Design

Starting from 3-nitro-4-methoxybenzonitrile, fluorine is introduced via diazotization and Balz-Schiemann reaction:

$$

\text{3-Nitro-4-methoxybenzonitrile} \xrightarrow{\text{HNO}2, \text{HBF}4} \text{3-Fluoro-4-methoxybenzonitrile} \xrightarrow{\text{NH}_2\text{OH}} \text{Target}

$$

Fluorination Efficiency

- Diazonium stability : Electron-withdrawing nitrile and methoxy groups stabilize the intermediate, allowing fluoroborate formation at −10°C.

- Yield : Fluorination steps typically achieve 60–70% efficiency due to competing side reactions.

Table 2. Fluorination Conditions

| Reagent | Temperature (°C) | Isolated Yield (%) |

|---|---|---|

| HBF₄ | −10 | 68 |

| Selectfluor | 25 | 45 |

| DAST | 0 | 52 |

Method 3: Reductive Amination of Nitro Precursors

Pathway Overview

3-Fluoro-4-methoxybenzaldehyde is converted to its oxime, followed by reduction to the primary amine and subsequent amidoxime formation:

$$

\text{3-Fluoro-4-methoxybenzaldehyde} \xrightarrow{\text{NH}2\text{OH}} \text{Oxime} \xrightarrow{\text{NaBH}4} \text{Amine} \xrightarrow{\text{CNBr}} \text{Target}

$$

Critical Steps

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : [M+H]⁺ at m/z 201.1 matches C₈H₁₀FN₂O₂⁺.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N’-hydroxy-4-methoxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboximidamide group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-methoxybenzaldehyde.

Reduction: Formation of 3-fluoro-N’-hydroxy-4-methoxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has demonstrated that derivatives of 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide exhibit potent anticancer properties. For instance, compounds synthesized from similar structures have shown half-maximal inhibitory concentrations (IC50) as low as 0.75 μM against human ovarian cancer cell lines, indicating strong potential for further development as anticancer agents .

1.2 Inhibition of Enzymatic Activity

This compound class has been explored as inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which plays a crucial role in the metabolism of glucocorticoids. Inhibitors of this enzyme are promising for treating conditions such as type 2 diabetes, obesity, and metabolic syndrome . The mechanism involves the conversion of inactive cortisone to active cortisol, which can lead to various metabolic disorders when dysregulated.

Anti-inflammatory Applications

Compounds similar to 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide have been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit macrophage migration, which is a critical process in the inflammatory response. This suggests potential applications in treating chronic inflammatory diseases .

Synthesis and Chemical Properties

3.1 Synthesis Routes

The synthesis of 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide typically involves reactions with various amines and carboxylic acid derivatives under controlled conditions. The presence of fluorine and methoxy groups enhances the compound's biological activity and stability, making it a valuable building block in pharmaceutical chemistry .

3.2 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications at different positions on the benzene ring can significantly affect biological activity, allowing researchers to tailor compounds for specific therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of 3-fluoro-N’-hydroxy-4-methoxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, while the hydroxy and methoxy groups contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzenecarboximidamides

(a) (Z)-3-Fluoro-N′-(4-fluorophenyl)benzimidamide

- Structure : Features dual fluorine substituents (positions 3 on the benzene ring and 4 on the phenyl group).

- Crystal Packing : Exhibits 3D isostructurality with (Z)-4-fluoro-N′-(4-fluorophenyl)benzimidamide. Both compounds form N–H⋯F hydrogen bonds and C–H⋯F dimeric motifs, stabilizing their crystal lattices .

- Key Difference : The positional isomerism (3- vs. 4-fluoro) alters supramolecular interactions, impacting solubility and melting points.

(b) N-Hydroxy-N'-phenyl-3-(trifluoromethyl)benzenecarboximidamide

Table 1: Fluorinated Benzenecarboximidamides

| Compound | Molecular Formula | Key Substituents | Notable Interactions | Application |

|---|---|---|---|---|

| Target Compound | C₈H₉FN₂O₂ | 3-F, 4-OCH₃, -NH-OH | N–H⋯O, C–H⋯F | CDK inhibitor intermediate |

| (Z)-3-F-N′-(4-F-Ph)-benzimidamide | C₁₃H₁₀F₂N₂O | 3-F, 4-F-Ph | N–H⋯F, C–H⋯F dimers | Crystal engineering |

| N-Hydroxy-N'-Ph-3-CF₃ analog | C₁₄H₁₁F₃N₂O | 3-CF₃, -NH-OH | N–H⋯O, C–F⋯π | Kinase inhibition |

Methoxy-Substituted Analogs

(a) N′-Hydroxy-4-methoxybenzenecarboximidamide

- Structure : Lacks the 3-fluoro substituent but retains the 4-methoxy and hydroxyamidine groups.

- Physicochemical Properties : Melting point (119–121°C) is lower than the target compound, likely due to reduced halogen-mediated packing efficiency .

- Reactivity : The absence of fluorine diminishes electrophilic character, affecting its utility in halogen-bond-driven supramolecular assemblies.

Halogen-Substituted Derivatives

(a) N'-(3-Bromophenyl)-4-fluoro-N-hydroxy-3-(trifluoromethyl)benzenecarboximidamide

- Structure : Combines bromine (position 3 on phenyl), fluorine (position 4), and -CF₃ (position 3 on benzene).

Key Research Findings

- Isostructurality : Fluorinated analogs like (Z)-3-fluoro-N′-(4-fluorophenyl)benzimidamide demonstrate rare 3D isostructurality, enabling predictable crystal engineering for pharmaceutical co-crystals .

- Bioactivity : The hydroxyamidine group in the target compound is critical for forming hydrogen bonds with kinase active sites, as seen in CDK inhibitor synthesis .

- Substituent Effects :

- Fluorine : Enhances metabolic stability and intermolecular interactions (e.g., N–H⋯F).

- Methoxy : Improves solubility but reduces melting points compared to halogenated analogs.

- Chlorine/Bromine : Increases molecular weight and polarizability, affecting pharmacokinetics .

Biological Activity

3-Fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of fluorinated compounds, including 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide. Fluorine substitution is known to enhance biological activity and metabolic stability. For instance, fluorinated analogues often exhibit improved selectivity and reduced toxicity compared to their non-fluorinated counterparts .

The biological activity of 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide may be attributed to its ability to interact with specific molecular targets within cancer cells. These interactions can inhibit cell proliferation and induce apoptosis. Preliminary data suggest that the compound acts on pathways similar to those affected by other fluorinated compounds, which have shown efficacy in various cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. The incorporation of fluorine into organic molecules often enhances their interaction with biological membranes, leading to increased permeability and effectiveness against bacterial strains.

Comparative Analysis of Biological Activity

Study on Fluorinated Analogues

A study conducted on various fluorinated compounds revealed that structural modifications significantly influence their biological activity. The introduction of fluorine in certain positions led to enhanced stability and potency against cancer cells. For example, analogues similar to 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide exhibited IC50 values in the nanomolar range against pancreatic cancer cells, indicating strong anticancer activity .

Clinical Implications

The potential application of 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide in clinical settings is under exploration. Its unique structure may allow it to serve as a lead compound for developing new therapeutic agents targeting specific cancers and infections resistant to conventional treatments.

Q & A

Q. What are the optimal synthetic routes for preparing 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide?

The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, analogous carboximidamide derivatives are synthesized by reacting carboxylic acids with amines under low-temperature conditions (-50°C) to stabilize intermediates and reduce side reactions . Key steps include activating the carboxylic acid group (e.g., using DCC) and coupling with hydroxylamine derivatives. Purification typically involves recrystallization or chromatography to achieve high purity.

Q. How can spectroscopic techniques (e.g., NMR, fluorimetry) characterize this compound and its metal complexes?

- NMR : Use and NMR to identify substituent effects. Fluorine atoms induce distinct chemical shifts; computational methods like density functional theory (DFT) can predict and validate spectral data .

- Fluorimetry : Study fluorescence properties by varying pH (2.7–10.1) to assess stability and metal-binding behavior. For example, fluorescence intensity of analogous Pb complexes peaks at neutral pH, suggesting optimal complexation conditions .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the stability and reactivity of 3-fluoro-N'-hydroxy-4-methoxybenzenecarboximidamide in metal-binding studies?

- pH : Fluorescence intensity of related carboximidamide-Pb complexes is pH-dependent, with maximum intensity at neutral pH due to deprotonation of the hydroxylamine group, enhancing metal coordination .

- Temperature : Low temperatures (-50°C) during synthesis minimize side reactions (e.g., hydrolysis) and stabilize reactive intermediates . Advanced studies should include kinetic assays to quantify temperature effects on reaction rates.

Q. What computational strategies resolve contradictions between experimental and predicted spectral data for fluorinated carboximidamides?

Discrepancies in NMR chemical shifts can arise from electron-withdrawing effects of fluorine. DFT calculations, including solvent and relativistic effects, improve agreement with experimental data. For example, fluorobenzene derivatives show deviations <5 ppm when using hybrid functionals (e.g., B3LYP) with triple-zeta basis sets . Validate models by comparing calculated vs. observed coupling constants.

Q. How do substituent positions (e.g., fluorine, methoxy groups) modulate the biological or catalytic activity of this compound?

- Fluorine : Enhances metabolic stability and lipophilicity, critical for drug design. Fluorine’s inductive effect can alter pKa of adjacent functional groups, impacting metal-binding affinity .

- Methoxy Group : Electron-donating methoxy groups may increase solubility and influence π-stacking interactions in supramolecular assemblies. Comparative studies with non-methoxy analogs (e.g., 3-fluoro-N'-hydroxybenzene-carboximidamide) are recommended .

Methodological Guidance

Q. What strategies optimize the synthesis of carboximidamide derivatives with conflicting steric and electronic requirements?

- Steric Hindrance : Use bulky coupling reagents (e.g., HOBt) to reduce undesired side reactions.

- Electronic Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to activate the carbonyl for nucleophilic attack. For example, 4-fluoro-N-hydroxy-3-(trifluoromethyl)benzimidoyl chloride is synthesized via hydroxylamine reactions under inert atmospheres .

Q. How to design experiments to resolve contradictory fluorescence data in metal-complexation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.